2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid
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Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid: is a synthetic organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Coupling Reaction: The protected amino acid is then coupled with the fluorinated pentanoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to streamline the process. The use of high-throughput techniques and optimization of reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorinated carbon, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino function, allowing for sequential addition of amino acids to build peptides.
Biology
In biological research, this compound is used to synthesize peptides and proteins for studying enzyme-substrate interactions, protein folding, and receptor binding.
Medicine
In medicine, peptides synthesized using this compound can be used in the development of peptide-based drugs, including hormone analogs, enzyme inhibitors, and antimicrobial peptides.
Industry
Industrially, the compound is used in the production of synthetic peptides for use in diagnostics, therapeutics, and as research tools.
Mechanism of Action
The mechanism by which 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid exerts its effects is primarily through its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild basic conditions, typically using piperidine, to yield the free amino group.
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanyl-butyric acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
Compared to similar compounds, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid is unique due to the presence of the fluorine atom, which can impart different chemical properties such as increased metabolic stability and altered electronic effects. This makes it particularly useful in the synthesis of peptides with specific biological activities.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIMERJJIUNUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCF)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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